molecular formula C13H17BrO2 B15167401 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester CAS No. 645421-51-8

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester

Cat. No.: B15167401
CAS No.: 645421-51-8
M. Wt: 285.18 g/mol
InChI Key: VMNOTCAAJPEVRR-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester is a complex organic compound with the molecular formula C14H19BrO2. This compound is characterized by its unique structure, which includes a brominated cyclopentene ring and a pentenoic acid ester group. It is of interest in various fields of scientific research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester typically involves multiple steps. One common method includes the bromination of a cyclopentene derivative followed by esterification with 4-pentenoic acid. The reaction conditions often require the use of solvents such as chloroform or ethyl acetate and may involve catalysts to facilitate the bromination and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pentenoic acid, 2-bromo-3-(2-propenyl)-2-cyclopenten-1-yl ester involves its interaction with specific molecular targets. The brominated cyclopentene ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and research .

Properties

CAS No.

645421-51-8

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

(2-bromo-3-prop-2-enylcyclopent-2-en-1-yl) pent-4-enoate

InChI

InChI=1S/C13H17BrO2/c1-3-5-7-12(15)16-11-9-8-10(6-4-2)13(11)14/h3-4,11H,1-2,5-9H2

InChI Key

VMNOTCAAJPEVRR-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)OC1CCC(=C1Br)CC=C

Origin of Product

United States

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